4-(4-Ethoxyphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Ethoxyphenyl)-1-butene involves the reaction of appropriate starting materials. One common method is the condensation of 4-ethoxybenzaldehyde with 1-butene under suitable conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a butene chain (four carbon atoms) with an ethoxy group (-OCH2CH3) attached at one end and a phenyl group (C6H5) attached at the other end. The double bond in the butene moiety provides rigidity and influences its reactivity .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthetic Applications and Chemical Reactivity
Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes : A study by Sommer et al. (2017) describes the use of a related compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), as a versatile precursor for the synthesis of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines, demonstrating its utility in complex organic syntheses including the synthesis of Celebrex® (Celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug (Sommer, Braun, Schröder, & Kirschning, 2017).
Hydrovinylation Reactions : RajanBabu et al. (2003) explored hydrovinylation reactions of olefins amenable to asymmetric catalysis, finding new protocols for nearly quantitative and highly selective codimerization of ethylene and various functionalized vinylarenes, including reactions that produce important pharmaceutical precursors (RajanBabu, Nomura, Jin, Nandi, Park, & Sun, 2003).
Photogeneration and Reactivity of Aryl Cations : Protti et al. (2004) investigated the photogeneration and reactivity of aryl cations from aromatic halides, including those structurally related to 4-(4-Ethoxyphenyl)-1-butene, highlighting the potential of these reactions in synthetic organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Materials Science and Polymer Chemistry
- Synthesis of Unsaturated Copolyesters : Yu et al. (2018) described the preparation of unsaturated copolyesters poly(butylene succinate-co-cis-butene succinate) demonstrating the impact of cis-double bond on isodimorphism and the physical properties of the copolyesters, which could be significant for developing materials with unique properties (Yu, Wei, Zheng, Jin, Leng, & Li, 2018).
Future Directions
Properties
IUPAC Name |
1-but-3-enyl-4-ethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-6-11-7-9-12(10-8-11)13-4-2/h3,7-10H,1,4-6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJIHQQNISPQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531255 |
Source
|
Record name | 1-(But-3-en-1-yl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344408-46-4 |
Source
|
Record name | 1-(But-3-en-1-yl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.